2-Fluoro-1H-benzimidazole

Vue d'ensemble

Description

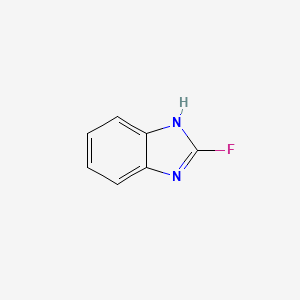

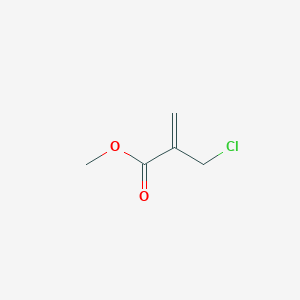

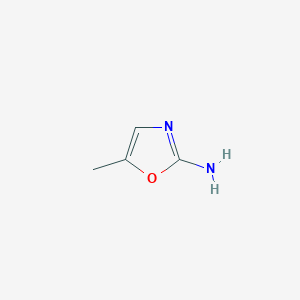

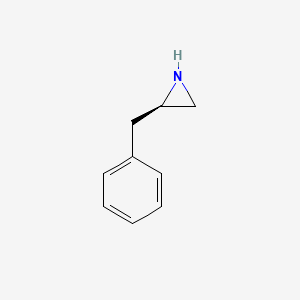

“2-Fluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H5FN2 . It has a molecular weight of 136.12600 . The compound is part of the benzimidazole family, which is known for its wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, often involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of the synthesized compounds is usually identified by FTIR, NMR, and HRMS .

Molecular Structure Analysis

The benzimidazole ring system is a key component in many biologically active molecules . The structure of “this compound” includes a benzimidazole core, which is a privileged lead nucleus widely used in the design of many biologically active molecules .

Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, have been found to exhibit various chemical reactions. For instance, they can react with ortho-phenylenediamines and benzaldehydes in the presence of an oxidation agent to form benzimidazoles .

Applications De Recherche Scientifique

Réglage de la Luminescence

Le composé a été utilisé dans le domaine de la détection moléculaire fluorescente . Plus précisément, il a été utilisé en combinaison avec le Zeolitic Imidazolate Framework-8 (ZIF-8), un cadre métallo-organique, pour capturer de petites molécules et améliorer la fluorescence . Cette application pourrait être particulièrement utile dans le développement de nouveaux capteurs.

Agents Anticancéreux

Les dérivés du benzimidazole, y compris le 2-Fluoro-1H-benzimidazole, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux . La présence de certains groupes fonctionnels sur l'échafaudage du benzimidazole peut influencer de manière significative l'activité anticancéreuse . Cette recherche pourrait conduire au développement de nouveaux traitements contre le cancer plus efficaces.

Activité Antioxydante

Les benzimidazoles, y compris le this compound, se sont avérés avoir une activité antioxydante . Cette propriété pourrait avoir diverses applications dans le domaine médical, en particulier dans le traitement des maladies causées par le stress oxydatif.

Agents de Capture Neutronique du Bore (BNCT)

Le composé a été utilisé pour évaluer divers agents BNCT . La BNCT est un type de radiothérapie qui est utilisée pour traiter certains types de cancer. L'intensité de fluorescence du composé après réaction avec l'acide boronique est suffisante pour visualiser la distribution intracellulaire de l'acide boronique .

Agents Antibactériens

Les benzimidazoles auraient des propriétés antibactériennes . Cela pourrait conduire au développement de nouveaux antibiotiques, en particulier pour les organismes résistants.

Sondes Biologiques

Le rendement de fluorescence élevé du composé le rend adapté à une utilisation en tant que sonde biologique . Cela pourrait avoir diverses applications dans la recherche biologique et les diagnostics médicaux.

Mécanisme D'action

Target of Action

2-Fluoro-1H-benzimidazole, like other benzimidazole derivatives, is known to interact with various biological targets. The primary targets of this compound are often enzymes or proteins that play crucial roles in cellular processes . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, benzimidazole derivatives have been found to exert their antitumor activity through versatile mechanisms of action such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

The interaction of this compound with its targets can affect various biochemical pathways. For example, it may inhibit the polymerization of tubulin, a key protein involved in cell division . This can lead to the disruption of cell division and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. It’s worth noting that the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity of 2-substituted benzimidazole-based compounds .

Result of Action

The result of this compound’s action at the molecular and cellular level is often a change in cell behavior or viability. For instance, in the context of cancer, the compound’s interaction with its targets and subsequent disruption of cellular processes can lead to the death of cancer cells .

Orientations Futures

Benzimidazole and its derivatives, including “2-Fluoro-1H-benzimidazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the field of cancer treatment .

Analyse Biochimique

Biochemical Properties

2-Fluoro-1H-benzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure enhances its binding affinity and specificity towards certain biological targets. For instance, this compound has been shown to inhibit the activity of specific enzymes involved in DNA replication and repair, such as topoisomerases . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and ultimately leading to DNA damage . Additionally, it can act as an enzyme inhibitor or activator, depending on the target enzyme and the cellular context . Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . In vivo studies indicate that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity and ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .

Propriétés

IUPAC Name |

2-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNWWNMESYKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517345 | |

| Record name | 2-Fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57160-78-8 | |

| Record name | 2-Fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)